

Hsp70 peripheral blood mononuclear cell assay

BIIB028

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Compound Focus: Biib-028

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Introduction to Hsp90 Inhibition and Hsp70 Induction

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncogenic drivers in cancer cells [1] [2]. BIIB028 is a prodrug designed to inhibit Hsp90 activity by binding to the N-terminal ATP-binding domain of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins [1] [3]. A well-established biological response to Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which is mediated by the transcription factor heat shock factor-1 (HSF-1) [2] [4]. Consequently, the measurement of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) serves as a robust and accessible pharmacodynamic (PD) biomarker to confirm target engagement of Hsp90 inhibitors like BIIB028 in clinical trials [1].

The following application notes detail the protocol used in a phase I dose-escalation study of BIIB028 in patients with advanced solid tumors (ClinicalTrials.gov Identifier not provided in sources), which successfully utilized Hsp70 levels in PBMCs to demonstrate biological activity [1] [3] [5].

Protocol: Quantification of Hsp70 in PBMCs for Pharmacodynamic Analysis

Principle

This protocol describes the collection, processing, and analysis of human PBMCs to quantify Hsp70 protein levels as a measure of BIIB028-induced Hsp90 inhibition.

Materials and Equipment

- **Blood Collection:** Blood collection tubes containing anticoagulant (K₂EDTA or sodium heparin).
- **PBMC Isolation:** Ficoll-Paque PLUS density gradient medium.
- **Cell Lysis:** Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Bicinchoninic acid (BCA) or Bradford protein assay kit.
- **Analysis:** Western blot equipment, SDS-PAGE gels, nitrocellulose/PVDF membranes, Hsp70-specific antibody (e.g., anti-HSP72, inducible form), and chemiluminescence detection system.
- **Optional:** ELISA kit specific for the inducible form of Hsp70 for higher throughput.

Detailed Experimental Procedure

3.1. Patient Sampling and PBMC Isolation

- **Blood Draw:** Collect peripheral blood (e.g., 10 mL) from patients pre-dose and at specified timepoints post-BIIB028 infusion. The primary study used sampling on **Days 1, 2, 4, 8, 11, 15, 18, and 19 of Cycle 1** [1].
- **PBMC Isolation:** Within 2 hours of collection, isolate PBMCs using density gradient centrifugation with Ficoll-Paque.
 - Dilute blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
 - Centrifuge at 400 × g for 30-40 minutes at room temperature with the brake off.
 - Aspirate the PBMC layer at the interface and transfer to a new tube.
 - Wash PBMCs twice with PBS by centrifuging at 300 × g for 10 minutes.
- **Cell Lysis and Protein Extraction:**
 - Lyse the PBMC pellet in an appropriate volume of ice-cold lysis buffer for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA or Bradford assay. Normalize all samples to a uniform concentration.

3.2. Hsp70 Detection and Quantification

- **Western Blot Analysis:**
 - Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
 - Transfer proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate with primary antibody against Hsp70 (diluted as per manufacturer's instructions) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect bands using enhanced chemiluminescence (ECL) and image with a chemiluminescence imager.
- **Data Normalization:** Strip and re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal loading.
- **Densitometry:** Quantify band intensities using image analysis software (e.g., ImageJ). Express Hsp70 levels as a ratio of the Hsp70 band intensity to the housekeeping protein band intensity.

Key Experimental Findings from the BIIB028 Phase I Study

The protocol above was successfully applied in the clinical trial, yielding critical pharmacodynamic data.

Table 1: Key Pharmacodynamic and Efficacy Findings from the BIIB028 Phase I Study

Parameter	Finding	Clinical Significance
Hsp70 Induction	Significant increase in PBMC Hsp70 levels in all patients receiving BIIB028 at dose levels $\geq 48 \text{ mg/m}^2$ [1] [3].	Confirms target engagement and establishes a biologically active dose range.
Dose-Response	A dose-dependent increase in Hsp70 induction was observed [1].	Demonstrates that the biomarker response is related to drug exposure.
Other PD Markers	Significant decrease in circulating HER2-extracellular domain (ECD) [1].	Provides evidence of degradation of Hsp90 client proteins, a key mechanism of action.

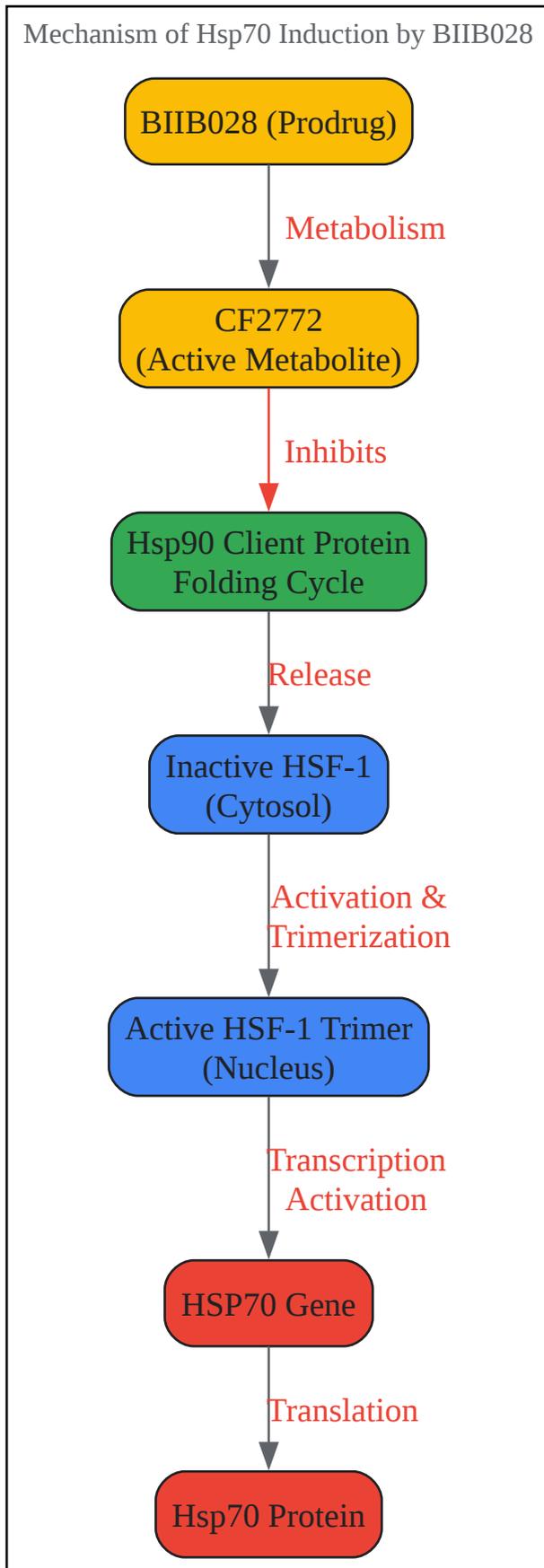
Parameter	Finding	Clinical Significance
Clinical Activity	Stable disease for ≥8 cycles (24 weeks) was achieved in 5/41 patients (12%) [1].	Suggests potential anti-tumor activity, with durable stable disease in a subset of patients.

Table 2: Pharmacokinetic Parameters of BIIB028 and its Active Metabolite (CF2772)

Analyte	Half-life (Mean)	Key PK Finding
BIIB028 (Prodrug)	0.5 hours	Rapid conversion to the active metabolite CF2772 [1].
CF2772 (Active Metabolite)	2.1 hours	Dose-dependent increase in plasma exposure observed [1] [5].

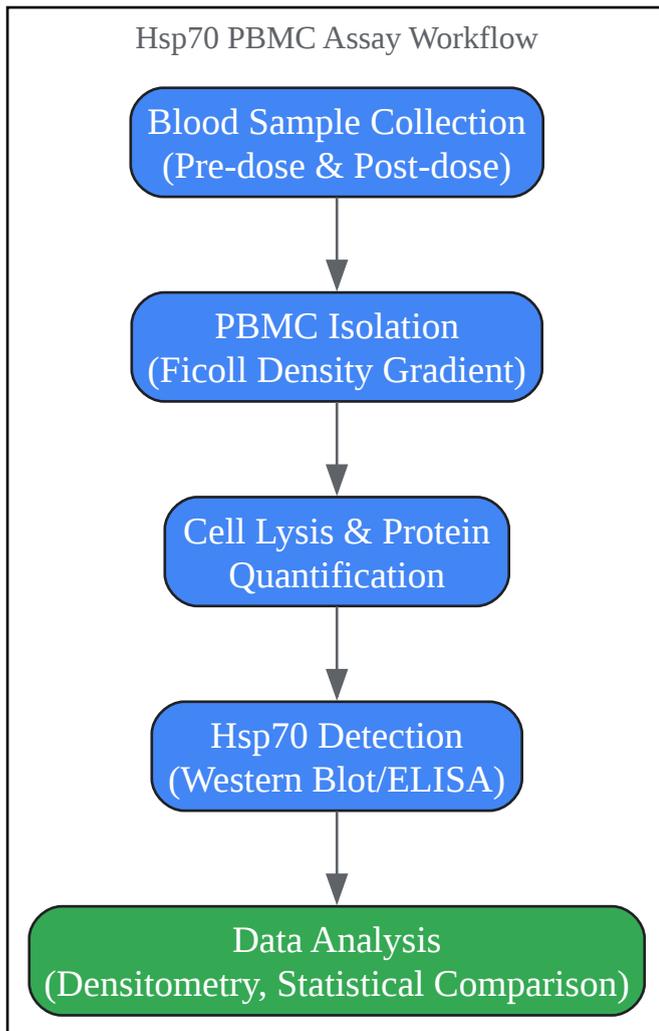
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic rationale and procedural workflow for this assay.



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Mechanism of Hsp70 Induction by BIIB028



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Hsp70 PBMC Assay Workflow

Discussion and Conclusion

The data generated from this PBMC Hsp70 assay were critical for the interpretation of the BIIB028 phase I trial. The study demonstrated that:

- **Target Engagement was Achieved:** Significant Hsp70 induction at doses ≥ 48 mg/m² provided clear biological evidence that BIIB028 successfully engaged its target, Hsp90, in patients [1].
- **The Maximum Tolerated Dose (MTD) was Biologically Active:** The MTD was established at 144 mg/m², well above the minimum dose required for robust Hsp70 induction, confirming that the recommended phase II dose was pharmacodynamically active [1] [5].
- **Integration with PK/PD:** The sustained Hsp70 induction observed between Day 1 and Day 18 was consistent with the pharmacokinetic profile, which showed negligible difference in plasma exposure over this period, supporting a continuous biological effect with the twice-weekly dosing schedule [1].

In summary, monitoring Hsp70 levels in PBMCs using this protocol provides a validated, reproducible, and minimally invasive method for confirming Hsp90 inhibitor target engagement in clinical trials. This biomarker strategy de-risks drug development by providing early proof-of-mechanism and guiding dose selection for subsequent clinical studies.

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